N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
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Overview
Description
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a hydroxyphenylsulfanyl group attached to an ethylpropionamide backbone. It is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide typically involves the reaction of 4-hydroxythiophenol with 2-bromoethylpropionamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-hydroxythiophenol attacks the bromo group of 2-bromoethylpropionamide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the modification and analysis of proteins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicinal Chemistry: Explored as a potential lead compound for the development of new drugs.
Industrial Applications: Used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide involves its interaction with specific molecular targets and pathways. The hydroxyphenylsulfanyl group can interact with proteins and enzymes, leading to modifications in their structure and function. This can result in changes in cellular processes and biological activities .
Comparison with Similar Compounds
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide can be compared with other similar compounds, such as:
N-[2-(4-Methoxyphenylsulfanyl)ethyl]propionamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-[2-(4-Chlorophenylsulfanyl)ethyl]propionamide: Contains a chloro group instead of a hydroxy group.
N-[2-(4-Nitrophenylsulfanyl)ethyl]propionamide: Contains a nitro group instead of a hydroxy group.
The uniqueness of this compound lies in its hydroxy group, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)sulfanylethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-11(14)12-7-8-15-10-5-3-9(13)4-6-10/h3-6,13H,2,7-8H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZDEDWYJWMGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472355 |
Source
|
Record name | N-[2-(4-HYDROXYPHENYLSULFANYL)ETHYL]PROPIONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155196-03-5 |
Source
|
Record name | N-[2-(4-HYDROXYPHENYLSULFANYL)ETHYL]PROPIONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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